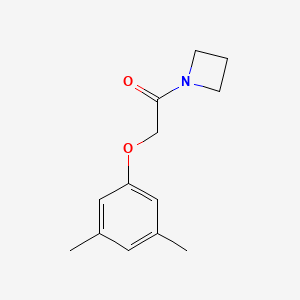
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ADE is a synthetic compound that is derived from phenoxyethanol and azetidine, and it has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has various biochemical and physiological effects, including the modulation of neurotransmitter levels and the inhibition of enzyme activity. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to have antifungal activity, which can be useful in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has several advantages for use in lab experiments, including its ability to modulate various biological pathways and its antifungal activity. However, 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, including its potential therapeutic applications in the treatment of Alzheimer's disease and fungal infections. Further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone and its potential toxicity. Additionally, research is needed to explore the potential applications of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone in other areas, such as cancer research and drug development.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone is a synthetic compound that has potential applications in scientific research due to its ability to modulate various biological pathways. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to have antifungal activity and the ability to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. However, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone and its potential toxicity.
Méthodes De Synthèse
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone can be synthesized through a multistep process that involves the reaction of phenoxyethanol with azetidine. The first step involves the protection of the hydroxyl group of phenoxyethanol using a suitable protecting group such as tert-butyldimethylsilyl chloride. The protected phenoxyethanol is then reacted with azetidine in the presence of a suitable catalyst such as triethylamine to form 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone. The final step involves the deprotection of the hydroxyl group using a suitable reagent such as trifluoroacetic acid.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has potential applications in scientific research due to its ability to modulate various biological pathways. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease.
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. This antifungal activity is thought to be due to the ability of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone to disrupt the cell membrane of the fungal cells.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-6-11(2)8-12(7-10)16-9-13(15)14-4-3-5-14/h6-8H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNCOPMZHLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
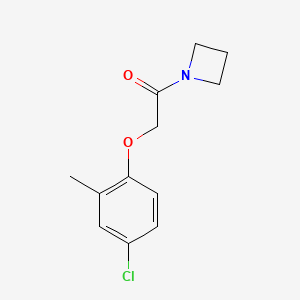
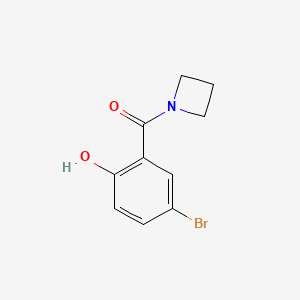
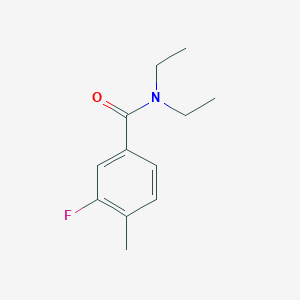
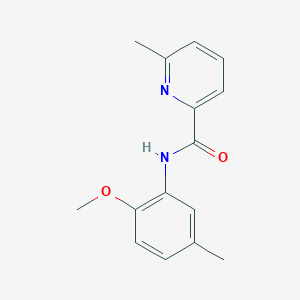
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)